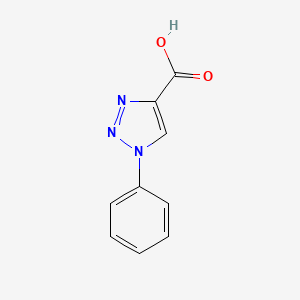
4-Metoxipirimidina
Descripción general
Descripción
4-Methoxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a methoxy group attached to the fourth carbon of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. 4-Methoxypyrimidine is a versatile compound with significant applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
4-Methoxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Materials Science: 4-Methoxypyrimidine is used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
Target of Action
4-Methoxypyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . .
Mode of Action
It has been used as a starting reagent for the stereocontrolled synthesis of various compounds, such as (±)-pumiliotoxin c and (±)-lasubine ii . These compounds have potential as ligands for neuronal nicotinic acetylcholine receptors .
Result of Action
As a pyrimidine derivative, it may potentially influence dna and rna synthesis, given the role of pyrimidines in these processes .
Análisis Bioquímico
Biochemical Properties
4-Methoxypyrimidine participates in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate or inhibitor in enzymatic reactions. For instance, 4-Methoxypyrimidine can interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which plays a role in the de novo synthesis of pyrimidine nucleotides . Additionally, 4-Methoxypyrimidine can form complexes with metal ions, such as iron and silver, which can influence its biochemical activity .
Cellular Effects
4-Methoxypyrimidine has been shown to affect various cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methoxypyrimidine has been reported to modulate the activity of certain signaling pathways involved in cell proliferation and differentiation . It can also affect the expression of genes related to pyrimidine metabolism and other cellular functions. Furthermore, 4-Methoxypyrimidine can impact cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxypyrimidine involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, 4-Methoxypyrimidine can inhibit the activity of dihydroorotate dehydrogenase, thereby affecting pyrimidine nucleotide synthesis . Additionally, 4-Methoxypyrimidine can interact with metal ions, forming coordination complexes that can influence its biochemical properties and interactions . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxypyrimidine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 4-Methoxypyrimidine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to 4-Methoxypyrimidine can lead to changes in cellular functions, including alterations in gene expression and metabolic processes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Methoxypyrimidine can vary with different dosages in animal models. At low doses, 4-Methoxypyrimidine may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage when using 4-Methoxypyrimidine in animal studies.
Metabolic Pathways
4-Methoxypyrimidine is involved in various metabolic pathways, including pyrimidine metabolism. It can interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, 4-Methoxypyrimidine can affect metabolic fluxes and the levels of metabolites in cells . These interactions can influence the overall metabolic state of the cell and impact various cellular functions.
Transport and Distribution
The transport and distribution of 4-Methoxypyrimidine within cells and tissues involve interactions with transporters and binding proteins. 4-Methoxypyrimidine can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for understanding the cellular effects and mechanisms of action of 4-Methoxypyrimidine.
Subcellular Localization
The subcellular localization of 4-Methoxypyrimidine can affect its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methoxypyrimidine may localize to the mitochondria, where it can influence mitochondrial functions and metabolic processes . Understanding the subcellular localization of 4-Methoxypyrimidine is crucial for elucidating its biochemical and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine can be achieved through several methods. One common approach involves the methoxylation of pyrimidine derivatives. For instance, starting from 4,6-dichloro-5-methoxypyrimidine, the synthesis can be performed using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours, yielding 4-amino-5-methoxy-6-chloropyrimidine .
Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with cyanamide, and a cyclization reaction with a Lewis acid protecting agent. The final step involves methoxylation using methanol and sodium hydroxide .
Industrial Production Methods
Industrial production of 4-Methoxypyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Methoxy-2,6-dimethylpyrimidine: A derivative with additional methyl groups.
4-Methoxy-5-nitropyrimidine: Contains a nitro group at the fifth position.
Uniqueness
4-Methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVYHXKYYCYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307632 | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-41-2 | |
| Record name | 6104-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxypyrimidine?
A1: 4-Methoxypyrimidine is represented by the molecular formula C5H6N2O and has a molecular weight of 110.11 g/mol.
Q2: How is the structure of 4-Methoxypyrimidine confirmed?
A2: Researchers commonly utilize techniques like 1H NMR, MS (mass spectrometry), and elemental analysis to characterize the structure of 4-Methoxypyrimidine. []
Q3: Can 4-Methoxypyrimidine undergo reactions with sodium amide?
A3: Yes, studies have shown that 4-Methoxypyrimidine reacts with sodium amide in liquid ammonia, yielding 4-amino-6-methoxypyrimidine with a high yield (85%). []
Q4: What is the behavior of 4-Methoxypyrimidine under lithiation conditions?
A4: 2-Chloro-4-methoxypyrimidine, a derivative, readily undergoes lithiation when treated with lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative can then be further reacted with various carbonyl derivatives and iodine. []
Q5: Does 4-Methoxypyrimidine undergo thermal rearrangement?
A5: Yes, 4-Methoxypyrimidine can rearrange into 1,6-dihydro-1-methyl-6-oxopyrimidine when heated in the presence of bases like triethylamine. This rearrangement has been studied for various substituted 4-Methoxypyrimidines, revealing insights into the reaction kinetics and mechanism. [, ]
Q6: Are there differences in reactivity between 2- and 4-substituted pyrimidines?
A6: Studies on aminolysis reactions of alkoxy- and alkylthio-pyrimidines with butylamine indicate that 4-substituted pyrimidines generally react slower than their corresponding 2-isomers. This difference in reactivity highlights the influence of substituent position on the reaction kinetics. []
Q7: Can 4-Methoxypyrimidine be used as a ligand in coordination complexes?
A7: Yes, 4-Methoxypyrimidine can act as a ligand in coordination complexes. For example, "Soma-Iwamoto type" complexes like {Fe(4-Methoxypyrimidine)2[Ag(CN)2]2} and {Fe(4-Methoxypyrimidine)2[Au(CN)2]2} have been synthesized and studied for their spin-crossover properties. []
Q8: How does the introduction of a 5-phenyl substituent affect the reactivity of 4-Methoxypyrimidine?
A8: The introduction of a 5-phenyl group, particularly with para-substituents, significantly influences the thermal rearrangement of 4-Methoxypyrimidine. This modification leads to the formation of N-methyl-2(or 4)-oxopyrimidines. The rate of rearrangement is affected by the electronic nature of the para-substituent, as demonstrated by the correlation between log k1 values and Hammett σ constants. []
Q9: Are there any reported methods for synthesizing 4-Methoxypyrimidine 1-oxide?
A9: Research efforts have focused on developing synthetic routes for 4-Methoxypyrimidine 1-oxide. Although specific details are limited in the provided abstracts, it is evident that this compound holds interest, potentially for its use in exploring Reissert reactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)




![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)







